molecular formula C10H12N2O B13165369 1-(Methoxymethyl)-1H-indol-7-amine

1-(Methoxymethyl)-1H-indol-7-amine

Cat. No.: B13165369
M. Wt: 176.21 g/mol
InChI Key: VXYMCGWPLUWQRG-UHFFFAOYSA-N
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Description

1-(Methoxymethyl)-1H-indol-7-amine is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products. The methoxymethyl group attached to the indole ring enhances its chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methoxymethyl)-1H-indol-7-amine typically involves the protection of the indole nitrogen followed by the introduction of the methoxymethyl group. One common method is the reaction of 1H-indole-7-amine with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(Methoxymethyl)-1H-indol-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding indole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, where nucleophiles like amines or thiols replace the methoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Indole-7-carboxylic acid derivatives.

    Reduction: Indole-7-methylamine derivatives.

    Substitution: Indole-7-amine derivatives with various substituents replacing the methoxymethyl group.

Scientific Research Applications

1-(Methoxymethyl)-1H-indol-7-amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in organic synthesis and medicinal chemistry.

    Biology: The compound is used in the study of indole-based signaling pathways and their role in cellular processes.

    Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in targeting neurological and psychiatric disorders.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stable indole core.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-1H-indol-7-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to receptors or enzymes that are part of indole signaling pathways, influencing cellular responses.

    Pathways Involved: It may modulate pathways related to neurotransmitter synthesis and release, impacting neurological functions and potentially offering therapeutic benefits in treating disorders like depression and anxiety.

Comparison with Similar Compounds

  • 1-(Hydroxymethyl)-1H-indol-7-amine
  • 1-(Ethoxymethyl)-1H-indol-7-amine
  • 1-(Methoxymethyl)-1H-pyrrol-7-amine

Comparison: 1-(Methoxymethyl)-1H-indol-7-amine stands out due to its unique methoxymethyl group, which imparts distinct chemical properties compared to its analogs. This group enhances its solubility and reactivity, making it more versatile in synthetic applications. Additionally, its stability under various reaction conditions makes it a preferred choice for research and industrial purposes.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

1-(methoxymethyl)indol-7-amine

InChI

InChI=1S/C10H12N2O/c1-13-7-12-6-5-8-3-2-4-9(11)10(8)12/h2-6H,7,11H2,1H3

InChI Key

VXYMCGWPLUWQRG-UHFFFAOYSA-N

Canonical SMILES

COCN1C=CC2=C1C(=CC=C2)N

Origin of Product

United States

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